molecular formula C16H12N4O B11135599 2-Phenyl-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazole-4-carbonitrile

2-Phenyl-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11135599
M. Wt: 276.29 g/mol
InChI Key: MMEGKBVNRWEFAV-UHFFFAOYSA-N
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Description

2-phenyl-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is a heterocyclic compound that features a unique combination of phenyl, pyridine, and oxazole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-1,3-oxazole-4-carbonitrile with pyridin-3-ylmethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-phenyl-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenyl-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of phenyl, pyridine, and oxazole rings in 2-phenyl-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile imparts distinct chemical and biological properties. This structural arrangement allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C16H12N4O

Molecular Weight

276.29 g/mol

IUPAC Name

2-phenyl-5-(pyridin-3-ylmethylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C16H12N4O/c17-9-14-16(19-11-12-5-4-8-18-10-12)21-15(20-14)13-6-2-1-3-7-13/h1-8,10,19H,11H2

InChI Key

MMEGKBVNRWEFAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CN=CC=C3)C#N

Origin of Product

United States

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